N,N-Bis(trifluoromethylsulfonyl)aniline

Übersicht

Beschreibung

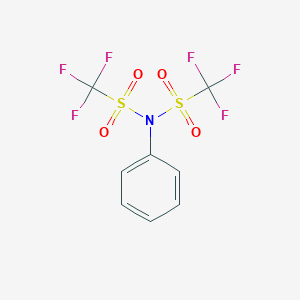

N,N-Bis(trifluoromethylsulfonyl)aniline (CAS: 37595-74-7) is a fluorinated sulfonamide derivative with the molecular formula C₈H₅F₆NO₄S₂ and a molecular weight of 357.25 g/mol. It is characterized by two trifluoromethylsulfonyl (-SO₂CF₃) groups attached to the nitrogen atom of an aniline backbone. This compound exhibits a melting point of 100–102°C and is utilized in pharmaceuticals, agrochemicals, and advanced materials such as electrolyte additives for sodium-ion batteries . Its strong electron-withdrawing trifluoromethylsulfonyl groups enhance thermal stability and reactivity in substitution reactions, making it a valuable reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

C6H5NH2+2CF3SO2F→C6H5N(SO2CF3)2+2HF

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization using solvents like toluene to obtain high-purity white crystals .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

PhNTf₂ is widely employed to activate hydroxyl groups in alcohols or carbonyl compounds, converting them into triflate intermediates. These intermediates are highly electrophilic, enabling subsequent nucleophilic substitutions.

Mechanism :

- Activation of hydroxyl groups via triflation generates ROTf.

- Nucleophilic attack by amines, organometallics, or other nucleophiles proceeds efficiently due to the superior leaving-group ability of Tf⁻.

Coupling Reactions

Aryl and vinyl triflates derived from PhNTf₂ are critical in cross-coupling reactions.

Example :

PhNTf₂-mediated triflation of enolates enables stereoselective vinyl triflate formation, which participates in palladium-catalyzed couplings to construct complex scaffolds like (±)-gelsemine .

Biocatalytic Hydroxylation

N-Trifluoromethanesulfonyl-aniline derivatives undergo enzymatic hydroxylation, yielding bioactive metabolites.

| Enzyme | Substrate | Product | Specific Activity | Ref. |

|---|---|---|---|---|

| Cytochrome P450 | PhNTf₂-derived anilines | 4-Aminophenols | 600–700 nM (IC₅₀) |

Application :

This reaction is exploited in drug discovery for synthesizing hydroxylated intermediates with enhanced bioactivity .

Nucleophilic Addition Reactions

PhNTf₂ facilitates Michael additions and conjugate additions via in situ generation of triflimide anions (Tf₂N⁻).

| Reaction | Conditions | Product | Selectivity | Ref. |

|---|---|---|---|---|

| Michael addition | PhNTf₂, TMSCl, CH₂Cl₂ | β-Keto triflimides | 1,4-adducts > 90% |

Mechanistic Insight :

The bulky Tf₂N⁻ anion directs regioselectivity by stabilizing transition states through steric and electronic effects .

Redox Reactions

While less common, PhNTf₂ participates in oxidation and reduction processes under controlled conditions.

| Reaction Type | Reagents | Product | Notes | Ref. |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Sulfone derivatives | Limited applicability | |

| Reduction | LiAlH₄, THF | Amines | Requires anhydrous conditions |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N-Bis(trifluoromethylsulfonyl)aniline serves primarily as a triflating reagent, facilitating the introduction of triflate groups into organic substrates. This process enhances the reactivity of the substrates for subsequent chemical transformations.

Key Reactions:

- Triflation of Alcohols and Amines : This compound allows for the conversion of alcohols to triflates, which can then be further transformed into amines or other functional groups. This method is particularly advantageous as it operates under milder conditions compared to traditional methods using triflic anhydride .

- Mannich Reaction : It has been utilized in the enantioselective synthesis of β-amino acids, showcasing its utility in forming complex molecules from simpler precursors.

Medicinal Chemistry

This compound is being explored for its potential applications in drug discovery and development. Its ability to modify biological molecules makes it valuable in various biochemical contexts.

Applications:

- Antibody-drug Conjugates (ADCs) : It is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells .

- Enzyme Mechanism Studies : The compound aids in investigating enzyme interactions and mechanisms, contributing to understanding biological processes at a molecular level.

Material Science

In material science, this compound is employed in the development of advanced materials due to its strong electron-withdrawing properties and thermal stability.

Applications:

- Electronic Materials : It is used in the fabrication of components for electronic devices due to its favorable electrical properties.

- Battery Components : The compound's stability makes it suitable for use in energy storage applications.

Case Study 1: Triflation Reactions

A study demonstrated that this compound effectively converts various alcohols into their corresponding triflates with high yields and selectivity. This reaction was found to be efficient under mild conditions, minimizing side reactions that are common with more reactive reagents like triflic anhydride .

Case Study 2: Antibody-drug Conjugates

Research highlighted the use of this compound in synthesizing ADCs targeting specific cancer markers. The incorporation of triflate groups facilitated the conjugation process, enhancing the therapeutic efficacy of the resulting compounds against tumor cells .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Triflation of alcohols and amines | Milder conditions, high selectivity |

| Medicinal Chemistry | Synthesis of ADCs | Targeted delivery of therapeutic agents |

| Material Science | Development of electronic materials | Enhanced electrical properties |

| Production of battery components | Stability and performance improvements |

Wirkmechanismus

The mechanism of action of N,N-Bis(trifluoromethylsulfonyl)aniline involves its ability to act as a strong electron-withdrawing group. This property makes it an effective reagent in various chemical reactions, particularly in the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The -SO₂CF₃ groups in this compound impart strong electron-withdrawing effects, enhancing its stability and reactivity in electrophilic substitutions. In contrast, hydroxyethyl or phenacyl groups in other derivatives act as electron donors, influencing their coordination chemistry (e.g., rhenium complex formation) .

- Bromine vs. azide substituents : Brominated derivatives (e.g., and ) are intermediates in cross-coupling reactions, whereas azide-containing compounds like IPAPA are studied for their electronic properties .

Reactivity Comparison :

- The trifluoromethylsulfonyl groups in this compound enable it to act as a sulfonating agent in drug synthesis , while thioethyl or phenacyl derivatives participate in metal coordination or cyclization reactions .

Physical and Thermal Properties

| Compound Name | Melting Point (°C) | Thermal Stability Notes |

|---|---|---|

| This compound | 100–102 | High stability due to strong -SO₂CF₃ groups |

| N,N-Bis(phenacyl)aniline | 196–197 | Stable under reflux conditions |

| N,N-Bis(2-hydroxyethyl)-4-bromoaniline | Not reported | Degrades during tosylation steps |

Thermal Behavior :

- The trifluoromethylsulfonyl derivative’s high melting point reflects its crystalline stability, whereas hydroxyethyl-substituted compounds may decompose under harsh conditions .

Biologische Aktivität

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound with significant applications in biological and chemical research. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Overview of the Compound

- Chemical Structure : The compound features two trifluoromethylsulfonyl groups attached to an aniline backbone, contributing to its unique reactivity and selectivity in chemical reactions.

- Molecular Formula : CHFNOS

- Molecular Weight : 357.25 g/mol

- Physical Properties :

- Melting Point: 100-102 °C

- Boiling Point: 305.3 °C

- Density: 1.8 g/cm³

- Solubility: Soluble in water

This compound acts primarily as a biochemical reagent and is utilized in various biological applications:

- Enzyme Mechanisms : It is employed in studying enzyme interactions, particularly in the context of biocatalysis where it serves as a substrate for hydroxylation reactions, yielding products like 4-aminophenols .

- Synthesis of Pharmaceutical Intermediates : This compound facilitates the synthesis of biologically active compounds through various chemical transformations, including the Mannich reaction which produces β-amino acids .

Biological Activity

The biological activity of this compound can be summarized as follows:

-

Inhibition of Protein Tyrosine Phosphatases (PTPs) :

- Recent studies have shown that derivatives of this compound can selectively inhibit PTPs, which are crucial in regulating cellular signaling pathways. For instance, it has been noted that certain analogs exhibit significant potency against specific PTPs involved in addiction pathways .

- Case Study : An analog termed NHB1109 demonstrated a potency range of 600-700 nM against PTPRD and PTPRS, with promising selectivity and oral bioavailability in mice models .

- Biocatalytic Applications :

- Chemical Reactivity :

Research Findings

Q & A

Basic Questions

Q. What are the key physical and chemical properties of N,N-Bis(trifluoromethylsulfonyl)aniline critical for experimental design?

- Answer : Key properties include:

- Molecular formula : C₈H₅F₆NO₄S₂

- Molecular weight : 357.25 g/mol

- Melting point : 100–102°C

- Density : 1.766 g/cm³

- Boiling point : 305.3°C (estimated at 760 mmHg)

These properties are essential for solvent selection, reaction temperature optimization, and purification steps (e.g., recrystallization).

Q. How can researchers safely handle this compound in the laboratory?

- Answer : Safety protocols include:

- Hazard mitigation : Avoid skin/eye contact (H315, H319) and inhalation (H335) .

- Protective measures : Use gloves, goggles, and ventilation (P280, P261) .

- Storage : Keep in a dry, cool place away from oxidizers .

- First aid : Flush eyes with water (S26) and remove contaminated clothing (S36) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer : Use:

- ¹H/¹³C NMR : To confirm aromatic proton environments and sulfonyl group integration .

- FT-IR : Identify S=O stretching vibrations (~1350–1150 cm⁻¹) and C-F bonds (~1200–1100 cm⁻¹) .

- Elemental analysis : Validate purity via C, H, N, and S content .

Advanced Research Questions

Q. How does this compound act as a reagent in sulfonylation or triflation reactions?

- Answer : The compound’s dual trifluoromethylsulfonyl (Tf) groups make it a strong electron-withdrawing agent, facilitating:

- Nucleophilic substitution : Tf groups activate aromatic amines for coupling reactions .

- Catalysis : Enhances electrophilicity in metal-free syntheses (e.g., prodrug formation via sulfonamide linkages) .

Example: In a camptothecin prodrug synthesis, it reacts with boronic acid derivatives under triethylamine/DMF at 60°C .

Q. What strategies optimize solvent-free synthesis of derivatives using this compound?

- Answer :

- Ultrasound irradiation : Accelerates reaction kinetics by improving mass transfer (e.g., analogous to N,N-bis(phenacyl)aniline synthesis) .

- Mechanochemical grinding : Reduces reliance on volatile solvents while maintaining yield .

- Temperature control : Maintain 60–80°C to balance reactivity and thermal stability .

Q. How can researchers resolve contradictions in reported reactivity of this compound under aqueous vs. anhydrous conditions?

- Answer :

- Hydrolysis sensitivity : The compound may degrade in water due to sulfonyl group lability. Use anhydrous solvents (DMF, THF) for stability .

- Controlled pH : Neutral or mildly acidic conditions minimize decomposition .

- Kinetic studies : Monitor reaction progress via HPLC or LC-MS to identify intermediates .

Q. What advanced analytical techniques address challenges in quantifying trace impurities of this compound?

- Answer :

- High-resolution MS (HRMS) : Detects impurities at ppm levels .

- X-ray crystallography : Resolves structural ambiguities in derivatives .

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition profiles .

Q. Methodological Tables

Table 1: Reaction Optimization Parameters for Sulfonylation

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | Anhydrous DMF | |

| Catalyst | Triethylamine | |

| Reaction Time | 3–5 hours |

Table 2: Hazard Mitigation Checklist

| Hazard | Precaution | Reference |

|---|---|---|

| Skin irritation | Nitrile gloves | |

| Inhalation risk | Fume hood | |

| Thermal degradation | Avoid >100°C |

Q. Key Research Gaps

- Mechanistic studies : Limited data on radical intermediates in trifluoromethylsulfonyl reactions.

- Eco-toxicity : No studies on environmental persistence or biodegradability .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOHEXPTUTVCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191030 | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37595-74-7 | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37595-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl triflimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37595-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL TRIFLIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIC0LRR43X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.